

# comparative analysis of DB-3-291 and related analogs

Author: BenchChem Technical Support Team. Date: December 2025



It appears there may be a typographical error in the requested compound identifier "**DB-3-291**," as no public data exists for a compound with that name. However, extensive research has been conducted on a similarly named therapeutic peptide, NVG-291, which is under investigation for nervous system repair. This guide provides a comparative analysis of NVG-291 and its related analogs based on available scientific data.

# **Comparative Analysis of NVG-291 and Analogs**

NVG-291 is a therapeutic peptide designed to promote nervous system repair following injury or in degenerative diseases.[1] It is currently in clinical trials for spinal cord injury and has shown promise in preclinical models of other neurological conditions like stroke and multiple sclerosis.[2][3]

### **Analogs of NVG-291**

- NVG-291-R: This is the rodent analog of NVG-291 and has been extensively studied in various animal models of nervous system damage.[1][4][3][5] These preclinical studies have been crucial in establishing the mechanism of action and therapeutic potential of this class of peptides.
- NVG-300: This is a next-generation molecule currently in preclinical development for indications such as Amyotrophic Lateral Sclerosis (ALS) and stroke.[1][6] Specific details on its structure and performance compared to NVG-291 are not yet widely published.



#### **Mechanism of Action**

NVG-291 targets the receptor protein tyrosine phosphatase sigma (PTP $\sigma$ ), which is involved in inhibiting nerve repair.[1][2][7][8] Following injury to the central nervous system, chondroitin sulfate proteoglycans (CSPGs) are upregulated and bind to receptors like PTP $\sigma$  on neurons, leading to an inhibition of axonal growth and repair.[6][2][7] NVG-291 is a peptide mimetic of the intracellular wedge domain of PTP $\sigma$ .[1][8] By interfering with this signaling pathway, NVG-291 promotes neuronal regeneration, remyelination, and plasticity.[1][6][8]

# **Signaling Pathway Diagram**



Click to download full resolution via product page

Caption: NVG-291 mechanism of action.

## **Quantitative Data Summary**

The following table summarizes key findings from preclinical and clinical studies of NVG-291 and its rodent analog, NVG-291-R.



| Parameter                  | Compound               | Model/Study                                                                    | Key Findings                                                                                                 | Reference      |
|----------------------------|------------------------|--------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------|----------------|
| Motor Function<br>Recovery | NVG-291-R              | Rodent Spinal<br>Cord Injury                                                   | Significant improvement in locomotor function.                                                               | [7]            |
| NVG-291-R                  | Rodent Stroke<br>Model | Improved motor<br>and sensory<br>function, spatial<br>learning, and<br>memory. | [2][9]                                                                                                       |                |
| Motor<br>Connectivity      | NVG-291                | Phase 1b/2a<br>Clinical Trial<br>(Chronic SCI)                                 | 3-fold increase in motor evoked potential (MEP) amplitude in a hand muscle (p=0.0155).                       | [5][8][10]     |
| Axonal Sprouting           | NVG-291-R              | Rodent Stroke<br>Model                                                         | Increased axonal projections in the peri-infarct area.                                                       | [2][9]         |
| Neuroblast<br>Migration    | NVG-291-R              | Rodent Stroke<br>Model                                                         | Enhanced migration of neuroblasts towards the lesion epicenter.                                              | [2]            |
| Safety and<br>Tolerability | NVG-291                | Phase 1 Clinical<br>Trial (Healthy<br>Volunteers)                              | Generally safe and well- tolerated. Most common adverse event was mild to moderate injection site reactions. | [5][7][10][11] |





# **Experimental Protocols** Preclinical Evaluation of NVG-291-R in a Rodent Model of Ischemic Stroke

- Animal Model: Severe ischemic stroke is induced in rodents.
- Treatment: NVG-291-R is administered systemically. In some studies, treatment was initiated up to 7 days post-stroke.[9]
- Behavioral Analysis: Motor and sensory function, as well as learning and memory, are assessed using standardized tests.[2][9]
- Histological Analysis: Brain tissue is examined to quantify axonal sprouting, neuroblast migration, and the extent of brain atrophy.[2] Molecular pathways, such as ERK and MMP2, are also investigated.[2]

# Phase 1b/2a Clinical Trial of NVG-291 in Spinal Cord **Injury (CONNECT SCI)**

- Study Design: A double-blind, placebo-controlled, randomized trial (NCT05965700).[1][12]
- Participants: Two cohorts are enrolled: chronic (1-10 years post-injury) and subacute (20-90 days post-injury) cervical spinal cord injury patients.[1][8][12]
- Intervention: Participants receive a fixed daily subcutaneous dose of NVG-291 or a placebo for 12 weeks.[11]
- Primary Efficacy Endpoints: The primary objectives are to assess changes in corticospinal connectivity to upper and lower extremity muscles, measured by changes in motor evoked potential (MEP) amplitudes.[1][4][3][5][11]
- Secondary and Exploratory Endpoints: These include functional outcome measures (e.g., GRASSP for hand function), MRI imaging, and blood biomarkers to provide a comprehensive assessment of recovery.[4][3][5][8][10][11]

# **Experimental Workflow Diagram**





Click to download full resolution via product page

Caption: Phase 1b/2a clinical trial workflow.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. nervgen.com [nervgen.com]
- 2. | BioWorld [bioworld.com]
- 3. NervGen Pharma to Proceed with Landmark Phase 1b/2a Clinical Trial for NVG-291 in Spinal Cord Injury Having Completed FDA Review and Received IRB Approval BioSpace [biospace.com]
- 4. NervGen Pharma to Proceed with Landmark Phase 1b/2a Clinical Trial for NVG-291 in Spinal Cord Injury Having Completed FDA Review and Received IRB Approval [barchart.com]
- 5. nervgen.com [nervgen.com]
- 6. reddit.com [reddit.com]
- 7. m.youtube.com [m.youtube.com]
- 8. neurologylive.com [neurologylive.com]
- 9. medicalxpress.com [medicalxpress.com]
- 10. First-Ever Drug Shows Significant Motor Recovery in Spinal Cord Injury Trial | NGENF Stock News [stocktitan.net]
- 11. na-prod-aventri-files.s3.amazonaws.com [na-prod-aventri-files.s3.amazonaws.com]
- 12. Pharmacological intervention for chronic phase of spinal cord injury PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [comparative analysis of DB-3-291 and related analogs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831167#comparative-analysis-of-db-3-291-and-related-analogs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com